molecular formula C31H42O8 B12384797 Neocucurbitacin A

Neocucurbitacin A

Cat. No.: B12384797
M. Wt: 542.7 g/mol
InChI Key: HYFYMBIOLAVRJT-RCGDNWHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neocucurbitacin A can be synthesized through various chemical reactions involving the modification of cucurbitane-type triterpenoids. The synthesis typically involves multiple steps, including oxidation, reduction, and cyclization reactions. Specific reagents and conditions vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction of cucurbitacins from natural sources, followed by purification and chemical modification. Common extraction methods include maceration and solvent fractionation, while purification is often achieved through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Neocucurbitacin A undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Neocucurbitacin A exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Neocucurbitacin A is unique among cucurbitacins due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C31H42O8

Molecular Weight

542.7 g/mol

IUPAC Name

[(E,6R)-6-[(1R,2R,3aS,3bS,9bR,11aR)-2-hydroxy-3a,6,6,9b,11a-pentamethyl-7,10-dioxo-1,2,3,3b,4,11-hexahydroindeno[4,5-h]isochromen-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate

InChI

InChI=1S/C31H42O8/c1-17(32)39-26(2,3)13-12-22(34)31(9,37)24-20(33)14-28(6)21-11-10-18-19(16-38-25(36)27(18,4)5)30(21,8)23(35)15-29(24,28)7/h10,12-13,16,20-21,24,33,37H,11,14-15H2,1-9H3/b13-12+/t20-,21+,24+,28+,29-,30+,31+/m1/s1

InChI Key

HYFYMBIOLAVRJT-RCGDNWHNSA-N

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4C3=COC(=O)C4(C)C)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3=COC(=O)C4(C)C)C)C)C)O)O

Origin of Product

United States

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